N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrimidin-5-amine
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Overview
Description
N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrimidin-5-amine is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a fused heterocyclic system that combines pyrazole and pyrimidine rings, making it a privileged scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrimidin-5-amine typically involves the condensation of aminopyrazole with appropriate aldehydes or ketones, followed by cyclization reactions. One common method involves the use of β-enaminone derivatives under microwave irradiation, which results in high yields of the desired product . The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and the reactions are carried out under nitrogen atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives with altered functional groups .
Scientific Research Applications
N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrimidin-5-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent for various diseases.
Industry: Utilized in the development of fluorescent probes and materials for optical applications.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. For instance, it has been identified as an antagonist of the aryl hydrocarbon receptor, a transcription factor involved in various biological processes . Additionally, it can inhibit enzymes like casein kinase 2, which plays a role in cell signaling and regulation .
Comparison with Similar Compounds
Similar Compounds
- 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrimidin-5-amine stands out due to its unique cyclopropylmethyl group, which can influence its biological activity and interactions with molecular targets. This structural feature differentiates it from other pyrazolo[1,5-a]pyrimidine derivatives and contributes to its distinct pharmacological profile .
Properties
Molecular Formula |
C10H12N4 |
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Molecular Weight |
188.23 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrimidin-5-amine |
InChI |
InChI=1S/C10H12N4/c1-2-8(1)7-11-9-4-6-14-10(13-9)3-5-12-14/h3-6,8H,1-2,7H2,(H,11,13) |
InChI Key |
PFNGZOVKVGKSJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=NC3=CC=NN3C=C2 |
Origin of Product |
United States |
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